molecular formula C11H16N2O B1679062 Pozanicline CAS No. 161417-03-4

Pozanicline

Cat. No. B1679062
M. Wt: 192.26 g/mol
InChI Key: YRVIKLBSVVNSHF-JTQLQIEISA-N
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Description

Pozanicline, also known as ABT-089, is a drug developed by Abbott Laboratories . It has nootropic and neuroprotective effects . Animal studies have suggested it could be useful for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), and subsequent human trials have shown ABT-089 to be effective for this application .


Synthesis Analysis

Pozanicline is synthesized from 2-methyl-3-hydroxypyridine and Boc-L-Prolinol through a dehydration reaction followed by deprotection of the nitrogen atom of prolinol .


Molecular Structure Analysis

The molecular formula of Pozanicline is C11H16N2O . It has a molar mass of 192.262 g·mol−1 . The structure of Pozanicline belongs to the class of organic compounds known as alkyl aryl ethers .


Chemical Reactions Analysis

Pozanicline selectively activates neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It is a partial agonist at α4β2 nAChRs and shows high selectivity for α6β2 and α4α5β2 nAChR subtypes .


Physical And Chemical Properties Analysis

Pozanicline is a small molecule . Its average weight is 192.2575 and its monoisotopic weight is 192.126263144 . The chemical formula of Pozanicline is C11H16N2O .

Scientific Research Applications

1. Pozanicline and ADHD Treatment

Pozanicline, known for its pharmacological action as a partial agonist of the α4β2 neuronal nicotinic receptor (NNR), has been investigated for its potential in treating Attention-deficit/hyperactivity disorder (ADHD). Studies have explored the complex pathophysiology of ADHD, which likely involves multiple neurotransmitter systems, including the cholinergic system. Pozanicline, with its high in vitro binding affinity and selectivity for the α4β2 NNR subtype, emerged as a candidate for addressing cognitive disturbances in ADHD. However, despite initial promise in pilot studies, larger clinical trials did not show significant efficacy, highlighting the challenges in developing effective ADHD treatments and the need for a deeper understanding of the nicotinic cholinergic system in this context (Childress & Sallee, 2014).

Future Directions

While Pozanicline was shown to be effective in a pilot study in humans with ADHD, larger trials were negative . ADHD is a complex disorder with an unknown cause, and it is unclear, at this time, which qualities from NNR agonists are needed to treat it . Therefore, it is necessary to develop a more enhanced understanding of the nicotinic cholinergic system and its role in ADHD . Furthermore, new research paradigms may need to be employed to find drugs that are effective in patients with ADHD .

properties

IUPAC Name

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167149
Record name Pozanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ABT-089 is a neuronal nicotinic acetylcholine receptor agonist. In radioligand binding studies, ABT-089 has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes.
Record name Pozanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pozanicline

CAS RN

161417-03-4
Record name Pozanicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161417-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pozanicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pozanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pozanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POZANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2002R563
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
A Childress, FR Sallee - Expert Opinion on Investigational Drugs, 2014 - Taylor & Francis
… They also discuss the pharmacology of the NNR pozanicline , a partial agonist with high in … Finally, the authors examine pozanicline’s clinical developments. Expert opinion: Pozanicline …
Number of citations: 10 www.tandfonline.com
JL Hoskin, Y Al-Hasan… - Nicotine and Tobacco …, 2019 - academic.oup.com
… A phase 2 double-blind adaptive study evaluating safety and efficacy for pozanicline when combined with AChEIs was conducted. The study (which included randomization of 337 …
Number of citations: 82 academic.oup.com
Y Niu, P Lin - Drug Discovery Today, 2023 - Elsevier
… Figure 1c shows the binding mode of mAChR and pozanicline, and pozanicline is located in the cavity of mAChR composed of the residues Leu223, Ser226, Phe227, Thr281, Phe284, …
Number of citations: 3 www.sciencedirect.com
EE Bain, G Apostol, RB Sangal… - The Journal of clinical …, 2012 - psychiatrist.com
Objective: ABT-089, an α 4 β 2 neuronal nicotinic receptor partial agonist (generic name pozanicline), has demonstrated efficacy in adults with attention-deficit/hyperactivity disorder (…
Number of citations: 22 www.psychiatrist.com
F Richard, E Selmi‐Higashi… - … ‐Metal‐Catalyzed C‐H …, 2023 - Wiley Online Library
Late‐stage functionalization has become a method of choice for the rapid generation of chemical libraries. The high selectivity of these transformations provides great leverage for the …
Number of citations: 2 onlinelibrary.wiley.com
SN Haydar, J Dunlop - Current topics in medicinal chemistry, 2010 - ingentaconnect.com
… In an early phase I study, randomized, double-blind, placebo-controlled, 16-healthy volunteer trial, pozanicline significantly reversed scopol-amine-induced attention deficits and …
Number of citations: 128 www.ingentaconnect.com
D Galimberti, E Scarpini - Expert opinion on investigational drugs, 2016 - Taylor & Francis
Introduction: To date, pharmacological treatment of Alzheimer’s disease (AD) includes Acetylcholinesterase Inhibitors (AChEIs) for mild-to-moderate AD, and memantine for moderate-to-…
Number of citations: 109 www.tandfonline.com
D Macauley - Drugs of the Future, 2013 - access.portico.org
The World Parkinson Congress took place in Montreal, Canada, and attracted thousands of delegates worldwide. Whether they were academic experts or representatives from …
Number of citations: 2 access.portico.org
M Pozzi, S Bertella, E Gatti, GGAM Peeters… - Expert Opinion on …, 2020 - Taylor & Francis
… Full agonists (sofiniclin and AZD3480) showed higher efficacy than partial agonists (pozanicline). Sofiniclin could be suitable especially for patients who are intolerant to atomoxetine …
Number of citations: 37 www.tandfonline.com
RA McArthur, J Gray, R Schreiber - Current opinion in …, 2010 - researchgate.net
… ; however, the development of all of these compounds, excluding pozanicline, has been discontinued. Although pozanicline was initially indicated for AD, this agent has since been …
Number of citations: 42 www.researchgate.net

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